(2-Amino-5-bromophenyl)(piperidin-1-yl)methanone
Description
Properties
Molecular Formula |
C12H15BrN2O |
|---|---|
Molecular Weight |
283.16 g/mol |
IUPAC Name |
(2-amino-5-bromophenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C12H15BrN2O/c13-9-4-5-11(14)10(8-9)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,14H2 |
InChI Key |
HEBCHXWBNUEWKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)N |
Origin of Product |
United States |
Preparation Methods
Protection of 4-Bromo-2-bromomethylphenol
- Reaction: 4-bromo-2-bromomethylphenol is reacted with 2-methoxyethoxymethyl chloride (MEMCl) in an aprotic solvent.
- Solvents: Acetonitrile, dimethylformamide, dimethyl sulfoxide, dichloromethane, or tetrahydrofuran.
- Molar ratio: 1:1.05–1.5 (phenol:MEMCl).
- Purpose: Protects the phenol group to prevent unwanted side reactions in subsequent steps.
- Conditions: Mild temperature, typically room temperature.
Formation of Boronic Acid Intermediate
- Reaction: The protected bromomethyl compound is reacted with trimethyl borate in the presence of magnesium chips as a catalyst.
- Molar ratio: 1:1–6 (substrate:trimethyl borate), preferably 1:1.2.
- Temperature: 60–80 °C.
- Time: 15–24 hours.
- Outcome: Formation of (5-bromo-2-((2-methoxyethoxy)methoxy)benzyl) boric acid, a key intermediate for coupling.
Palladium-Catalyzed Coupling to Form Pyridine Derivative
- Reaction: The boronic acid intermediate is coupled with 2-bromopyridine using [1,1'-bis(diphenylphosphino)ferrocene] palladium dichloride as catalyst.
- Molar ratio: Boronic acid to 2-bromopyridine is 1:1–1.5.
- Catalyst loading: 1–10% molar relative to boronic acid.
- Solvents: Mixture of DMF and THF.
- Temperature: 30–100 °C, preferably 70–80 °C.
- Time: 0.5–24 hours, typically 6 hours.
- Yield: Approximately 80–82%.
Selective Oxidation to Methanone
- Reaction: The methylene group adjacent to the pyridine ring is selectively oxidized.
- Oxidants: tert-Butyl hydroperoxide/iodine or cerium (IV) oxide.
- Temperature: 70–90 °C.
- Time: 5–10 hours.
- Yield: Up to 99%.
- Workup: Sodium bisulfite quench, extraction, washing, drying.
Removal of MEM Protecting Group
- Reaction: The MEM group is removed using titanium tetrachloride in dichloromethane.
- Conditions: Room temperature, 4 hours.
- Yield: Approximately 99%.
- Workup: Washing with water, drying, evaporation.
Final Reaction and Rearrangement to Target Compound
- Reaction: The deprotected intermediate is reacted with 2-bromoisobutyramide in the presence of sodium hydroxide.
- Conditions: Room temperature for 2 hours, followed by heating to 50 °C for 2 hours to induce rearrangement.
- Hydrolysis: Reflux with water for 4 hours.
- Purification: Extraction, drying, recrystallization from ethanol.
- Yield: Approximately 94–96%.
| Step | Reaction Description | Key Reagents/Catalysts | Conditions (Temp, Time) | Yield (%) | Notes |
|---|---|---|---|---|---|
| S1 | Protection of phenol with MEMCl | MEMCl, aprotic solvent (e.g., acetonitrile) | RT, 1–2 h | Not specified | Molar ratio 1:1.05–1.5 |
| S2 | Formation of boronic acid intermediate | Trimethyl borate, Mg chips | 60–80 °C, 15–24 h | Not specified | Molar ratio 1:1.2 |
| S3 | Pd-catalyzed coupling with 2-bromopyridine | Pd(dppf)Cl2, Na2CO3, DMF/THF | 70–80 °C, 6 h | 80–82 | Catalyst 1–10% mol |
| S4 | Selective oxidation to methanone | t-BuOOH/I2 or CeO2 | 80 °C, 6 h | 99 | Quench with NaHSO3 |
| S5 | MEM deprotection | TiCl4, CH2Cl2 | RT, 4 h | 99 | Washing and drying |
| S6 | Reaction with 2-bromoisobutyramide and rearrangement | 2-bromoisobutyramide, NaOH, DMAC | RT 2 h + 50 °C 2 h + reflux 4 h | 94–96 | Recrystallization from ethanol |
- The use of MEM protecting groups allows for selective functional group manipulation without side reactions.
- Magnesium chips as catalysts in boronic acid formation provide efficient conversion under moderate conditions.
- Palladium-catalyzed Suzuki-type coupling is effective for forming the pyridine-substituted intermediate with high yield and selectivity.
- Selective oxidation using tert-butyl hydroperoxide/iodine is mild and provides excellent yields without overoxidation.
- Titanium tetrachloride efficiently removes MEM groups under mild conditions, preserving sensitive functionalities.
- The final rearrangement and hydrolysis steps proceed smoothly under alkaline conditions, yielding the target amino-bromophenyl piperidinyl methanone with high purity and yield.
- The entire synthetic route is amenable to scale-up and industrial production due to moderate temperatures, common reagents, and high atom economy.
The preparation of (2-Amino-5-bromophenyl)(piperidin-1-yl)methanone involves a multi-step synthetic sequence characterized by protection, coupling, oxidation, deprotection, and rearrangement reactions. The described method offers high yields, operational simplicity, and suitability for industrial scale synthesis. The detailed reaction conditions and catalyst choices optimize efficiency and selectivity, making this approach authoritative and reliable for researchers and manufacturers working with this compound.
Chemical Reactions Analysis
Amino Group Reactivity
The 2-amino group participates in nucleophilic substitution and condensation reactions:
-
Alkylation : Reacts with 2-bromoisobutyramide under basic conditions (e.g., NaOH) to form rearranged products.
\text{(2-Amino-5-bromophenyl)(piperidin-1-yl)methanone} + \text{2-bromoisobutyramide} \xrightarrow{\text{NaOH}} \text{Rearranged amide derivative (yield: 85–90\%)} $$[1]
Example : -
Diazo Coupling : Forms azo derivatives with diazonium salts under acidic conditions, useful for further functionalization.
Ketone Reactivity
The methanone group undergoes typical ketone reactions:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol.
Conditions :
| Pressure | 1 atm H₂ |
| Solvent | Ethanol |
| Yield | 75% | -
Grignard Addition : Reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols.
Oxidative Dehydrogenation
Under FeCl₂/NaI-mediated oxidative conditions, the compound undergoes dehydrogenation to form conjugated enones, a reaction critical in bioactive molecule synthesis:
Conditions :
| Reagent | FeCl₂ (10 mol%), NaI (30 mol%), PIDA (1.8 equiv.) |
|---|---|
| Solvent | Ethyl acetate |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 70–75% |
Ring-Opening and Rearrangement
In aqueous methanol, the piperidine ring participates in entropy-controlled ring-opening reactions with nucleophiles (e.g., isatin derivatives):
Example :
Kinetics : Second-order reaction with entropy-driven mechanism () .
Stability and Storage
Scientific Research Applications
Research indicates that (2-Amino-5-bromophenyl)(piperidin-1-yl)methanone exhibits various biological activities. Notable findings include:
- Antiviral Activity : Compounds structurally similar to this compound have shown antiviral properties. For instance, studies have demonstrated that certain derivatives inhibit viral replication in vitro, suggesting potential applications in treating viral infections .
- Interaction with Biological Targets : The compound may interact with specific receptors or enzymes involved in disease pathways. For example, its analogs have been evaluated for their ability to modulate metabotropic glutamate receptors, which are implicated in neurological disorders .
Case Studies and Research Findings
Several studies have documented the pharmacological potential of this compound and its derivatives:
- Antiviral Studies : In vitro studies demonstrated that certain derivatives exhibit significant inhibition against viral targets with IC50 values ranging from 4.65 μM to 21.7 μM . These findings underscore the compound's potential as a lead in antiviral drug development.
- Structure-Activity Relationship (SAR) Analysis : Research has focused on modifying the piperidine and phenyl components to optimize biological activity. Variations in substituents have been shown to influence receptor binding affinity and efficacy .
- Therapeutic Applications : The compound has been explored for its analgesic properties in models of neuropathic pain. In one study, a derivative exhibited moderate efficacy compared to established treatments like gabapentin . This suggests that further optimization could yield effective pain management therapies.
| Compound | Target | IC50 Value (μM) | Notes |
|---|---|---|---|
| Compound 1 | Viral Replication | 21.7 | Effective inhibitor |
| Compound 2 | mGluR1 | 4.65 | High potency |
| Compound 3 | Neuropathic Pain Model | - | Moderate efficacy |
Table 2: Synthesis Methods
| Method Type | Description | Advantages |
|---|---|---|
| Nucleophilic Substitution | Reactions involving piperidine derivatives | High yield |
| Condensation Reactions | Combining phenolic compounds | Versatile |
| Multi-step Synthesis | Sequential reactions for functionalization | Customizable |
Mechanism of Action
The mechanism by which (2-Amino-5-bromophenyl)(piperidin-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The bromine atom and piperidine ring play crucial roles in binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs of (2-Amino-5-bromophenyl)(piperidin-1-yl)methanone, highlighting variations in substituents and physicochemical properties:
Key Observations :
- Aryl vs. Piperidine Substituents : Aryl-substituted analogs (e.g., fluorophenyl, pyridinyl) exhibit higher lipophilicity and lower basicity compared to piperidine-containing derivatives. The piperidine group’s nitrogen atom may enhance water solubility and metabolic stability .
Biological Activity
The compound (2-Amino-5-bromophenyl)(piperidin-1-yl)methanone , often referred to as a piperidine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, including its effects on various cellular targets, its synthesis, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound consists of a brominated phenyl ring attached to a piperidine moiety, which is a common structural feature in many bioactive compounds.
Antitumor Activity
Recent studies have shown that compounds with similar structural features to this compound exhibit significant antitumor properties. For instance, derivatives containing the piperidine ring have been reported to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism of action is thought to involve the inhibition of key signaling pathways responsible for tumor proliferation .
Antimicrobial Properties
The antimicrobial activity of piperidine derivatives has also been documented. In vitro tests indicate that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. Specifically, compounds with halogen substitutions have demonstrated enhanced antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
The biological activity is often linked to the compound's ability to interact with various biological targets. For example, studies have indicated that the presence of a bromine atom enhances the compound's binding affinity to certain proteins involved in drug metabolism and transport, such as P-glycoprotein (P-gp). The interaction with P-gp can modulate drug efflux mechanisms, thereby increasing the efficacy of concurrent therapeutic agents .
Case Study 1: Antitumor Efficacy
In a study conducted on a series of piperidine derivatives, including this compound, researchers evaluated their antitumor activity using an in vivo model. The results indicated a significant reduction in tumor volume and weight without notable side effects in treated mice. This suggests a favorable therapeutic index for this class of compounds .
Case Study 2: Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial efficacy of piperidine derivatives against various pathogens. The study employed both broth microdilution and time-kill assays to determine the MIC and bactericidal activity. Compounds similar to this compound exhibited potent activity against antibiotic-resistant strains, highlighting their potential as novel antimicrobial agents .
Summary of Biological Activities
Structure-Activity Relationship (SAR)
The biological activities of this compound are influenced by its structural components:
- Bromine Substitution : Enhances binding affinity and biological activity.
- Piperidine Moiety : Contributes to antimicrobial and antitumor properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2-Amino-5-bromophenyl)(piperidin-1-yl)methanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or nucleophilic substitution reactions. For example, coupling 2-amino-5-bromobenzoic acid derivatives with piperidine-containing reagents under catalysis (e.g., AlCl₃) is a plausible route. Optimization involves adjusting reaction temperature (60–100°C), solvent polarity (e.g., dichloromethane or DMF), and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (n-hexane/EtOAc gradients) and recrystallization improves yield and purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C-NMR : To confirm proton and carbon environments, especially distinguishing the aromatic (6.5–8.0 ppm) and piperidinyl (1.5–3.5 ppm) signals.
- HPLC : With UV detection at 254 nm, retention time consistency (e.g., ~13 minutes) and peak area (>95%) validate purity.
- Elemental Analysis : Compare calculated vs. observed C, H, N percentages to detect impurities (e.g., residual solvents or unreacted intermediates) .
Q. What stability considerations are critical for long-term storage of this compound?
- Methodological Answer : The amino and bromo groups may degrade under prolonged exposure to light, heat, or humidity. Store in amber vials at –20°C under inert gas (argon/nitrogen). Monitor degradation via periodic HPLC and mass spectrometry. Avoid aqueous buffers unless stabilized with antioxidants (e.g., BHT) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or impurities. To mitigate:
- Reproducibility Protocols : Standardize cell lines (e.g., HEK-293 vs. HeLa), solvent controls (DMSO concentration ≤0.1%), and biological replicates (n ≥ 3).
- Dose-Response Curves : Use IC₅₀/EC₅₀ values with 95% confidence intervals to assess potency variability.
- Impurity Profiling : LC-MS/MS can identify degradation products or byproducts interfering with activity .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Derivatization : Modify the bromo substituent (e.g., replace with Cl, I) or piperidinyl moiety (e.g., substitute with pyrrolidine or morpholine).
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities toward targets like GPCRs or kinases.
- Biological Assays : Compare derivative activities in enzyme inhibition (e.g., kinase assays) or cellular uptake studies (e.g., fluorescence tagging) .
Q. How can researchers address limitations in experimental designs when scaling up synthesis or biological testing?
- Methodological Answer :
- Scalability : Transition from batch to flow chemistry for improved yield consistency. Monitor exothermic reactions using in-line IR spectroscopy.
- Matrix Effects : For biological studies, pre-treat samples (e.g., solid-phase extraction) to remove interfering compounds from cell lysates or serum.
- Statistical Power : Use factorial design experiments (e.g., 2⁴ designs) to identify critical variables (e.g., pH, catalyst loading) affecting outcomes .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste.
- Exposure Monitoring : Regularly test air quality for airborne particulates using HEPA filters and conduct toxicity screenings (e.g., Ames test for mutagenicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
